molecular formula C11H19NO3 B1383771 tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate CAS No. 1638744-43-0

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

Cat. No. B1383771
M. Wt: 213.27 g/mol
InChI Key: OZNDNCZRIIVTBA-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate is a chemical compound with the CAS Number: 1638744-43-0 . It has a molecular weight of 213.28 . The IUPAC name for this compound is tert-butyl (1-methyl-3-oxocyclopentyl)carbamate . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) . The five-membered ring in the structure of this compound is in a slightly twisted envelope conformation .


Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Asymmetric Mannich Reaction : Tert-butyl carbamates are used in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions, contributing to the field of stereoselective synthesis (Yang, Pan, & List, 2009).
  • Diels-Alder Reactions : These compounds play a role in Diels-Alder reactions, a key method in organic chemistry for creating cyclic structures, indicating their importance in the formation of complex organic molecules (Padwa, Brodney, & Lynch, 2003).
  • Source of Functionalised Carbamates : Research shows that tert-butyl carbamates can act as sources for functionalised carbamates, which are valuable in synthesizing various organic compounds (Guijarro, Ortiz, & Yus, 1996).
  • Intermediates in Drug Synthesis : They are used as intermediates in the synthesis of biologically active compounds, showcasing their utility in medicinal chemistry (Zhao, Guo, Lan, Xu, 2017).

Deprotection and Functionalization

  • Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid is an effective and environmentally benign reagent for deprotecting tert-butyl carbamates, which is crucial in multi-step organic syntheses (Li et al., 2006).
  • Transformation of Amino Protecting Groups : Tert-butyl carbamates are involved in the chemoselective transformation of amino protecting groups, a critical process in peptide and protein chemistry (Sakaitani & Ohfune, 1990).

Metabolic Studies

  • Metabolism Studies : These compounds have been studied in metabolic research, providing insights into the hydroxylation processes in both insects and mammals (Douch & Smith, 1971).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNDNCZRIIVTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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